![molecular formula C25H26N4O2 B2544526 N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923257-40-3](/img/no-structure.png)
N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring. This type of structure is common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrazolo[3,4-b]pyridine ring could potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves multi-step processes, utilizing different reagents and conditions. These compounds are characterized using techniques like NMR spectroscopy and X-ray analysis (Grošelj et al., 2015), (Rahmouni et al., 2014).
Structural Insights
Studies on the structure and vibrational spectra of related compounds, such as pyrazolo[3,4-b]pyridines, provide insights into their molecular configurations and tautomeric forms (Bahgat et al., 2009).
Potential Applications
Antimicrobial and Antitumor Activities
Some derivatives of pyrazolo[3,4-b]pyridines show promising antimicrobial and antitumor properties, indicating their potential in medicinal chemistry (Hamama et al., 2012), (Rahmouni et al., 2016).
Corrosion Inhibition
Certain pyrazolopyridine derivatives are investigated for their efficiency as corrosion inhibitors, demonstrating their utility in material science (Dandia et al., 2013).
Future Directions
properties
CAS RN |
923257-40-3 |
|---|---|
Product Name |
N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Molecular Formula |
C25H26N4O2 |
Molecular Weight |
414.509 |
IUPAC Name |
N-(4-butylphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C25H26N4O2/c1-4-5-6-18-9-11-19(12-10-18)27-25(31)21-15-26-24-22(23(21)30)17(3)28-29(24)20-13-7-16(2)8-14-20/h7-15H,4-6H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
FNZTUEFLVLAPOC-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2544444.png)

![2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544447.png)
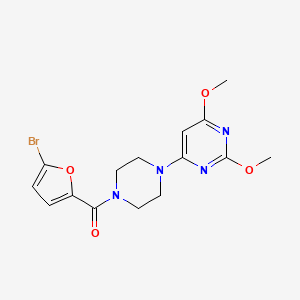

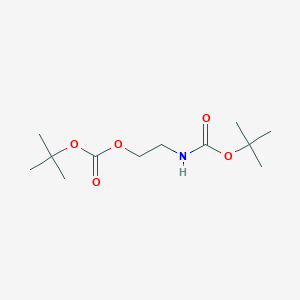
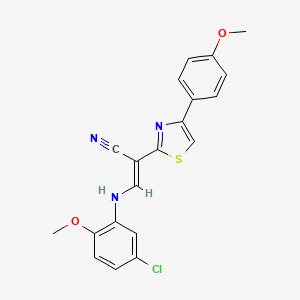
![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)

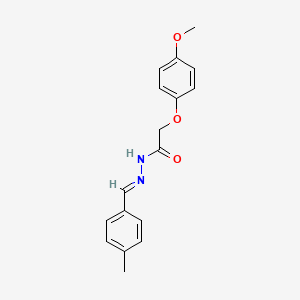
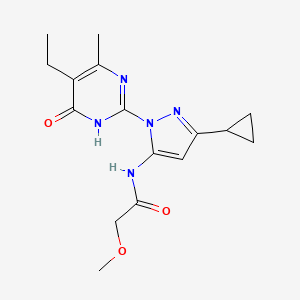
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2544465.png)